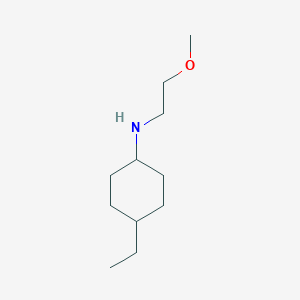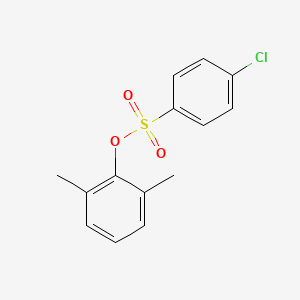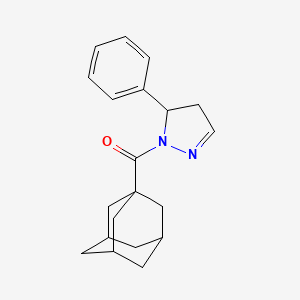![molecular formula C36H40N2O4 B5215149 bis[2-(dibenzylamino)ethyl] succinate](/img/structure/B5215149.png)
bis[2-(dibenzylamino)ethyl] succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[2-(dibenzylamino)ethyl] succinate, also known as DBA-succinate, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of bis-amines, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Bis[2-(dibenzylamino)ethyl] succinatee has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral activities. bis[2-(dibenzylamino)ethyl] succinatee has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Wirkmechanismus
The mechanism of action of bis[2-(dibenzylamino)ethyl] succinatee is not fully understood. However, it is believed that bis[2-(dibenzylamino)ethyl] succinatee exerts its biological activities by interacting with specific cellular targets. For example, bis[2-(dibenzylamino)ethyl] succinatee has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
bis[2-(dibenzylamino)ethyl] succinatee has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. bis[2-(dibenzylamino)ethyl] succinatee has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, bis[2-(dibenzylamino)ethyl] succinatee has been shown to inhibit the replication of certain viruses, such as the herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
Bis[2-(dibenzylamino)ethyl] succinatee has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. bis[2-(dibenzylamino)ethyl] succinatee is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one limitation of bis[2-(dibenzylamino)ethyl] succinatee is that it is relatively expensive compared to other compounds.
Zukünftige Richtungen
There are several future directions for the study of bis[2-(dibenzylamino)ethyl] succinatee. One area of interest is the development of new synthetic methods for bis[2-(dibenzylamino)ethyl] succinatee and its derivatives. Another area of interest is the study of the structure-activity relationship of bis[2-(dibenzylamino)ethyl] succinatee and its derivatives. Additionally, the potential use of bis[2-(dibenzylamino)ethyl] succinatee as a therapeutic agent for various diseases, such as cancer and viral infections, warrants further investigation. Finally, the development of new applications for bis[2-(dibenzylamino)ethyl] succinatee, such as its use as a fluorescent probe for the detection of metal ions, is an area of ongoing research.
In conclusion, bis[2-(dibenzylamino)ethyl] succinatee is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral activities. bis[2-(dibenzylamino)ethyl] succinatee has several advantages for use in lab experiments, but it is relatively expensive compared to other compounds. There are several future directions for the study of bis[2-(dibenzylamino)ethyl] succinatee, including the development of new synthetic methods, the study of its structure-activity relationship, and the development of new applications for this compound.
Synthesemethoden
Bis[2-(dibenzylamino)ethyl] succinatee can be synthesized through a simple two-step reaction. The first step involves the reaction of dibenzylamine with succinic anhydride to form bis-(dibenzylamino) succinate. The second step involves the reduction of bis-(dibenzylamino) succinate with sodium borohydride to form bis[2-(dibenzylamino)ethyl] succinatee.
Eigenschaften
IUPAC Name |
bis[2-(dibenzylamino)ethyl] butanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N2O4/c39-35(41-25-23-37(27-31-13-5-1-6-14-31)28-32-15-7-2-8-16-32)21-22-36(40)42-26-24-38(29-33-17-9-3-10-18-33)30-34-19-11-4-12-20-34/h1-20H,21-30H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBLUFQBINUYOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCOC(=O)CCC(=O)OCCN(CC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[2-(dibenzylamino)ethyl] succinate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-methoxyphenyl)diazenyl]-1-methyl-1H-indole](/img/structure/B5215067.png)
![N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B5215068.png)

![1,2-dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5215089.png)
![1-(4-chlorophenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5215092.png)

![1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5215112.png)
![diisopropyl 2,6-dimethyl-4-[5-(2-nitrophenyl)-2-furyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5215119.png)
![7-[(4-bromobenzyl)oxy]-6-chloro-4-propyl-2H-chromen-2-one](/img/structure/B5215133.png)
![2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one](/img/structure/B5215138.png)

![N-(2-methoxyphenyl)-6-methyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5215162.png)
![2-butyl-N-[(1-hydroxycyclohexyl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5215164.png)
![3-chloro-4-{[1-(2-hydroxy-5-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5215168.png)